molecular formula C7H3BrFNO3 B12470077 2-Bromo-4-fluoro-5-nitrobenzaldehyde CAS No. 1805556-76-6

2-Bromo-4-fluoro-5-nitrobenzaldehyde

Cat. No.: B12470077
CAS No.: 1805556-76-6
M. Wt: 248.01 g/mol
InChI Key: FNYHMIHKYCGMGX-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-nitrobenzaldehyde is a halogenated aromatic aldehyde featuring a nitro group, bromine, and fluorine substituents. Its molecular formula is C₇H₃BrFNO₃, with substituents positioned at the 2-, 4-, and 5-positions of the benzene ring. The aldehyde group at position 1 makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for catalysis. The electron-withdrawing nitro and halogen groups significantly influence its reactivity, directing electrophilic substitutions and facilitating reductions or nucleophilic aromatic substitutions .

Properties

CAS No.

1805556-76-6

Molecular Formula

C7H3BrFNO3

Molecular Weight

248.01 g/mol

IUPAC Name

2-bromo-4-fluoro-5-nitrobenzaldehyde

InChI

InChI=1S/C7H3BrFNO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-3H

InChI Key

FNYHMIHKYCGMGX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)C=O

Origin of Product

United States

Scientific Research Applications

2-Bromo-4-fluoro-5-nitrobenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug discovery.

    Chemical Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-5-nitrobenzaldehyde depends on its specific application. In organic synthesis, its reactivity is governed by the electron-withdrawing effects of the bromine, fluorine, and nitro groups, which influence the reactivity of the aldehyde group. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Key structural analogs differ in the placement of substituents, leading to distinct chemical behaviors:

Compound Name Substituent Positions (Bromo/Fluoro/Nitro) Functional Group Molecular Formula Key Differences vs. Target Compound
4-Bromo-2-fluoro-3-nitrobenzaldehyde 4-Br, 2-F, 3-NO₂ Aldehyde (position 1) C₇H₃BrFNO₃ Nitro at position 3 alters electronic density, reducing electrophilic reactivity at the para position .
2-Bromo-6-fluoro-3-nitrobenzaldehyde 2-Br, 6-F, 3-NO₂ Aldehyde (position 1) C₇H₃BrFNO₃ Fluoro at position 6 sterically hinders meta-directed reactions .
4-Bromo-5-fluoro-2-nitrophenol 4-Br, 5-F, 2-NO₂ Hydroxyl (position 1) C₆H₃BrFNO₃ Hydroxyl group increases acidity (pKa ~8) and hydrogen-bonding capacity .

Reactivity Insights :

  • Nitro Group Position : In the target compound, the nitro group at position 5 deactivates the ring, directing further substitutions to the meta position relative to itself. In contrast, analogs like 4-Bromo-2-fluoro-3-nitrobenzaldehyde have nitro at position 3, shifting reactivity to position 6 .
  • Halogen Effects : Bromine’s strong electron-withdrawing nature enhances stability but slows nucleophilic attacks compared to fluorine’s inductive effects .
Functional Group Analogues

Replacing the aldehyde group with other functionalities modifies solubility and reactivity:

Compound Name Functional Group Replacement Molecular Formula Key Properties vs. Target Compound
2-Bromo-4-fluoro-5-nitrobenzonitrile Nitrile (-CN) C₇H₂BrFN₂O₂ Higher thermal stability (>200°C) but reduced electrophilicity; reacts via cyano-group transformations (e.g., hydrolysis to amides) .
2-Bromo-4-fluoro-5-methylbenzoic acid Carboxylic acid (-COOH) C₈H₅BrFO₂ Increased water solubility (logP ~1.5 vs. ~2.8 for aldehyde) and acidity (pKa ~2.5) .
4-Bromo-5-fluoro-2-nitrotoluene Methyl (-CH₃) C₇H₅BrFNO₂ Methyl group enhances lipophilicity (logP ~3.1) and steric hindrance, limiting aromatic substitutions .
Heterocyclic and Complex Derivatives

Compounds with heterocyclic cores exhibit divergent reactivity:

Compound Name Core Structure Key Features vs. Target Compound
5-Bromo-4-fluoro-7-methylisatin Isatin (indole-2,3-dione) Participates in condensation reactions (e.g., Schiff base formation) but lacks aldehyde-driven nucleophilic additions .
5-Bromo-4-nitro-1H-imidazole Imidazole Basic nitrogen atoms enable coordination chemistry; nitro group enhances oxidative stability .

Electronic Effects :

  • Heterocycles like imidazole introduce π-deficient systems, favoring electrophilic attacks at nitrogen-adjacent positions rather than the benzene ring’s meta sites .

Biological Activity

2-Bromo-4-fluoro-5-nitrobenzaldehyde is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H4BrFNO3
  • Molecular Weight : Approximately 246.01 g/mol
  • Structural Features : The compound features a bromine atom, a fluorine atom, and a nitro group attached to a benzaldehyde structure, which contributes to its unique reactivity and biological properties.

The biological activity of 2-Bromo-4-fluoro-5-nitrobenzaldehyde can be attributed to several mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.
  • Electrophilic Nature : The carbonyl group in the benzaldehyde structure is electrophilic, allowing it to react with nucleophiles, which may enhance its biological activity.
  • Hydrogen Bonding : The presence of bromine and fluorine enhances the compound's ability to form hydrogen bonds, influencing its interactions with biological targets.

Biological Activity

Research indicates that 2-Bromo-4-fluoro-5-nitrobenzaldehyde exhibits significant antimicrobial properties. Below are key findings from various studies:

Antimicrobial Properties

  • In Vitro Studies : The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For example, it demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa48

Case Studies

  • Study on Antifungal Activity : A study highlighted the antifungal efficacy of 2-Bromo-4-fluoro-5-nitrobenzaldehyde against Candida albicans, where it inhibited fungal growth at concentrations as low as 16 µg/mL. This suggests its potential as a therapeutic agent in treating fungal infections.
  • Application in Drug Development : The compound has been explored as a lead compound in drug design due to its unique structural features that allow for modifications aimed at enhancing biological activity. Researchers have synthesized various derivatives to evaluate their effectiveness against different pathogens.

Synthesis

The synthesis of 2-Bromo-4-fluoro-5-nitrobenzaldehyde typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Starting Material : Begin with 4-fluoro-2-nitrobenzaldehyde.
  • Bromination : Use bromine or brominating agents under controlled conditions to introduce the bromine substituent.
  • Purification : Employ recrystallization or chromatography techniques to purify the final product.

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